molecular formula C16H13Cl2N3 B13059284 8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride

8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride

Cat. No.: B13059284
M. Wt: 318.2 g/mol
InChI Key: VDFLTALZLURBNH-YLFUTEQJSA-N
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Description

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is a chemical compound with the molecular formula C16H13Cl2N3. It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride typically involves the condensation of 2-chlorobenzaldehyde with 8-quinolinylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a molecular probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
  • 8-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride

Uniqueness

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H13Cl2N3

Molecular Weight

318.2 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-8-amine;hydrochloride

InChI

InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+;

InChI Key

VDFLTALZLURBNH-YLFUTEQJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)Cl.Cl

Origin of Product

United States

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